molecular formula C20H15N B2626171 N-phenylphenanthren-9-amine CAS No. 3920-79-4

N-phenylphenanthren-9-amine

Cat. No.: B2626171
CAS No.: 3920-79-4
M. Wt: 269.347
InChI Key: BWMWHPFEZIXUNP-UHFFFAOYSA-N
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Description

Evolution of Phenanthren-9-amine Derivatives in Organic Chemistry

Phenanthrene (B1679779), a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene (B151609) rings, has long been a subject of study in organic chemistry. wikipedia.org Its derivatives are found in various natural products and form the core structure of many synthetic compounds with significant biological and material properties. academie-sciences.frresearchgate.net The exploration of phenanthrene chemistry dates back to the 19th century, with early work focusing on its isolation from coal tar and understanding its fundamental reactivity. wikipedia.org

The introduction of an amino group at the 9-position of the phenanthrene ring system, yielding phenanthren-9-amine, marked a significant step in the functionalization of this PAH. drugbank.com This modification opened up new avenues for creating a diverse range of derivatives through reactions targeting the amino group. The subsequent attachment of a phenyl group to this amine, forming N-phenylphenanthren-9-amine, further expanded the synthetic possibilities and introduced new electronic and steric characteristics to the molecule. This evolution from the basic phenanthrene structure to more complex derivatives like this compound has been driven by the continuous search for novel organic molecules with tailored properties for specific applications. academie-sciences.frbeilstein-journals.org

Current Significance as a Versatile Molecular Scaffold

This compound has emerged as a versatile molecular scaffold in the design and synthesis of functional organic materials. beilstein-journals.org Its rigid and planar phenanthrene core, combined with the electron-donating nature of the phenylamine moiety, imparts favorable electronic and photophysical properties. This unique combination makes it an attractive building block for constructing larger, more complex molecular architectures with specific functionalities.

The significance of this compound as a scaffold lies in its ability to be readily modified at various positions, allowing for the fine-tuning of its electronic and physical properties. For instance, further substitution on the phenyl ring or the phenanthrene core can alter the molecule's emission color, charge transport characteristics, and solubility. This adaptability has led to its use in a wide range of applications, from organic electronics to medicinal chemistry.

Key Structural Features of this compound:

FeatureDescription
Phenanthrene Core A rigid, planar, and electron-rich polycyclic aromatic hydrocarbon.
Phenylamine Moiety An electron-donating group that influences the electronic properties of the molecule.
Nitrogen Atom Provides a site for further functionalization and influences the molecule's charge transport characteristics.

Overview of Key Research Domains and Advanced Applications

The unique properties of this compound have propelled its use in several key research domains, leading to a variety of advanced applications.

Organic Light-Emitting Diodes (OLEDs): this compound and its derivatives are extensively investigated as materials for OLEDs. academie-sciences.frgoogle.comgoogle.com They can function as hole-transporting materials, electron-blocking materials, or as hosts for phosphorescent emitters due to their high thermal stability and excellent charge-carrying capabilities. academie-sciences.frresearchgate.net The ability to tune their emission color through chemical modification makes them valuable for developing full-color displays. google.com

Photocatalysis: The phenanthrene scaffold is utilized in the development of photocatalysts for various organic transformations. beilstein-journals.org These catalysts can be activated by visible light, promoting chemical reactions under mild and environmentally friendly conditions. Research in this area explores the use of phenanthrene derivatives in processes such as C-C and C-N bond formation. beilstein-journals.org

Medicinal Chemistry: Phenanthrene derivatives have shown a wide range of biological activities, and this compound has been identified as a potential scaffold for the development of new therapeutic agents. researchgate.net For example, it has been investigated as a potential inhibitor of the FOXM1 protein, which is implicated in various cancers. researchgate.netstanford.edustanford.edu In silico and cellular studies have demonstrated its cytotoxic effects on cancer cell lines. researchgate.net

Organic Electronics: Beyond OLEDs, this compound and its derivatives are being explored for use in other organic electronic devices, such as organic field-effect transistors (OFETs) and organic solar cells. google.com Their semiconducting properties and the ability to form ordered crystalline structures are crucial for these applications. google.com

Advanced Applications of this compound Derivatives:

Application AreaSpecific Use
OLEDs Hole-transporting layers, host materials, blue-emitting materials. academie-sciences.frgoogle.comresearchgate.net
Photocatalysis Visible-light-mediated organic synthesis. beilstein-journals.org
Medicinal Chemistry Anticancer agent development (FOXM1 inhibitor). researchgate.netstanford.edustanford.edu
Organic Electronics Active material in organic field-effect transistors. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenylphenanthren-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N/c1-2-9-16(10-3-1)21-20-14-15-8-4-5-11-17(15)18-12-6-7-13-19(18)20/h1-14,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMWHPFEZIXUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3920-79-4
Record name (Phenanthren-9-yl)-phenyl-amine
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Synthetic Methodologies and Reaction Pathways

Classical and Modern Synthetic Approaches to N-Phenylphenanthren-9-amine

The synthesis of this compound can be achieved through several pathways, each with its own advantages and limitations.

A notable multi-step synthesis involves the Robinson annulation method to create a diketone precursor, which can then be further elaborated to introduce the desired amine functionality. psu.edu While effective, optimizing the yield in such multi-step sequences is a significant consideration. psu.edu

Modern synthetic chemistry has largely shifted towards more efficient and direct methods, with cross-coupling reactions being at the forefront for forming the crucial carbon-nitrogen (C-N) bond in this compound. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its high efficiency and broad substrate scope. nih.govmit.edu This reaction typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable base. nih.gov For the synthesis of this compound, this would involve reacting 9-bromophenanthrene (B47481) with aniline. The choice of ligand is critical for the success of this reaction. nih.govmit.edu

The Ullmann condensation , a copper-catalyzed reaction, represents a more traditional approach to C-N bond formation. wikipedia.org While it often requires higher temperatures and stoichiometric amounts of copper compared to palladium-catalyzed methods, it remains a valuable tool. wikipedia.org The reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol. wikipedia.org The Goldberg reaction, a variation of the Ullmann condensation, specifically describes the N-arylation of anilines. wikipedia.org Improvements in the Ullmann reaction have been made through the use of soluble copper catalysts and various ligands. wikipedia.org

Table 1: Comparison of Buchwald-Hartwig and Ullmann Reactions for N-Arylation

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst PalladiumCopper
Reaction Conditions Generally milder temperaturesOften requires high temperatures (>210 °C)
Catalyst Loading Typically lowOften stoichiometric amounts of copper
Base Often strong, non-nucleophilic bases (e.g., NaOt-Bu)Various bases, including carbonates
Ligands Bulky electron-rich phosphinesDiamines, amino acids, phenanthrolines
Substrate Scope Very broadTraditionally required activated aryl halides

The evolution of cross-coupling reactions is heavily dependent on the development of new and improved catalyst systems. The design of ligands, in particular, plays a pivotal role in enhancing the efficiency, selectivity, and scope of these transformations.

For palladium-catalyzed aminations , the development of bulky, electron-rich biarylmonophosphine ligands has been a significant breakthrough. nih.gov Ligands such as BrettPhos and RuPhos have demonstrated broad utility, enabling the coupling of a wide range of functionalized aryl and heteroaryl halides with primary and secondary amines, often with low catalyst loadings and short reaction times. mit.edu The use of cesium carbonate (Cs2CO3) as a base allows for the inclusion of a wider array of electrophilic functional groups in the substrates, although it may necessitate higher catalyst loadings. mit.edu

In the realm of copper-catalyzed aminations , research has focused on developing more efficient and milder reaction conditions. The use of chelating ligands like 1,2-diamines has been shown to be crucial in controlling the concentration of the active catalytic species. nih.gov Other effective ligands include amino acids, N,N-bidentate ligands like phenanthrolines, and O,N-bidentate ligands such as amino alcohols. nih.govmagtech.com.cn These advancements have expanded the utility of the Ullmann reaction to a broader range of substrates under less harsh conditions. organic-chemistry.org

Controlled Derivatization of the Phenanthrene (B1679779) Core

The ability to selectively functionalize the phenanthrene core is essential for synthesizing a diverse range of this compound analogues with tailored properties.

Achieving regioselectivity in the functionalization of polycyclic aromatic hydrocarbons like phenanthrene is a significant synthetic challenge. nih.govd-nb.info Directing groups are often employed to control the position of substitution. For instance, a carboxamide group at the 9-position of phenanthrene can direct arylation to other positions on the ring. nih.govd-nb.info

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of phenanthrene. bohrium.combenthamdirect.com Palladium catalysis, in particular, has been utilized for the direct C-H arylation of phenanthrene, with the reaction's regioselectivity being influenced by the choice of oxidant and ligands. acs.org For example, using o-chloranil as a promoter in palladium-catalyzed C-H arylation of phenanthrene with organosilicon compounds leads to exclusive arylation at the K-region (the 9 and 10 positions). acs.org

The synthesis of substituted this compound analogues can be achieved by either using pre-functionalized starting materials or by derivatizing the parent compound. For instance, substituted anilines can be used in cross-coupling reactions with 9-bromophenanthrene to introduce substituents on the phenyl ring. semanticscholar.org Similarly, substituted phenanthrene precursors can be used to introduce functionality on the phenanthrene core.

The synthesis of N-phenylmaleimides from substituted anilines and maleic anhydride (B1165640) provides a versatile platform for further chemical transformations. semanticscholar.org Additionally, various functional groups can be introduced onto the phenanthrene skeleton through a range of organic reactions, allowing for the creation of a library of this compound derivatives with diverse electronic and steric properties. nih.govacs.org The synthesis of N,N′-bismesityl phenanthrene-9,10-diimine (B14725430) and its subsequent oxidation to the corresponding imine-nitrone demonstrates the potential for derivatization at the nitrogen and adjacent positions. acs.org

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms behind the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.

The synthesis of 9-aminophenanthrenes via the electrocyclization of biaryl acetamides proceeds through a key keteniminium intermediate . researchgate.net This highly reactive species is generated in situ and spontaneously cyclizes to form the phenanthrene ring system. researchgate.net Control experiments and mechanistic studies have provided evidence for the involvement of these intermediates. researchgate.netrsc.org

In photostimulated reactions, the formation of radical anions has been proposed. For instance, in the synthesis of N-phenylcarbazoles, the reaction proceeds through a distonic radical anion intermediate. conicet.gov.ar

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways and transition states involved in the synthesis of related aminophenanthrene structures. researchgate.netconicet.gov.ar DFT calculations have been used to rationalize the observed reactivity and understand the kinetics of the electrocyclization of keteniminium salts. researchgate.net These models help in predicting the feasibility and outcomes of different synthetic routes. mit.edu

For example, computational modeling was employed to screen for inhibitors of the FOXM1 protein, where this compound was identified as a potential candidate. researchgate.netnih.gov This highlights the power of in silico screening to identify molecules with specific biological activities. nih.gov Furthermore, computational studies have been used to investigate the cyclization pathways in the synthesis of N-phenylcarbazoles, providing insights into the activation energies of different reaction steps. conicet.gov.ar

Fundamental Chemical Reactivity of the Amine Moiety

The amine group in this compound is a key functional group that dictates much of its chemical behavior.

The nitrogen atom in the amine moiety of this compound possesses a lone pair of electrons, rendering it nucleophilic. csbsju.edu This nucleophilicity allows it to participate in various reactions, most notably alkylation.

Alkylation of amines, including this compound, can be achieved using alkyl halides. sioc-journal.cnresearchgate.net However, a common challenge in amine alkylation is the potential for multiple alkylations. csbsju.edumasterorganicchemistry.com The primary amine, once alkylated to a secondary amine, can be more nucleophilic than the starting material, leading to further reaction to form a tertiary amine and even a quaternary ammonium (B1175870) salt. csbsju.edumasterorganicchemistry.com

The direct N-alkylation of amines with alcohols, a greener alternative to using alkyl halides, has also been explored, often catalyzed by transition metals. sioc-journal.cnrsc.org The reactivity in these processes is influenced by steric and electronic factors of both the amine and the alkylating agent. masterorganicchemistry.com

Table 1: Factors Influencing Nucleophilicity of Amines masterorganicchemistry.com

FactorEffect on NucleophilicityExplanation
Basicity Generally, increased basicity leads to increased nucleophilicity.A more basic amine has a more available lone pair for donation.
Steric Hindrance Increased steric bulk around the nitrogen atom decreases nucleophilicity.Bulky groups hinder the approach of the electrophile.
Solvent Polar aprotic solvents are generally better for SN2 reactions.They do not solvate the nucleophile as strongly as polar protic solvents.
Alpha-Effect Presence of an adjacent atom with a lone pair can enhance nucleophilicity.This effect is seen in hydrazines and hydroxylamines.

The amine group can undergo both oxidation and reduction reactions. youtube.combyjus.com Oxidation of amines can lead to the formation of various products, including amine N-oxides. nih.gov Conversely, the reduction of related nitro compounds is a common method for the synthesis of arylamines. libretexts.org

Redox reactions are fundamental to many chemical transformations and involve the transfer of electrons, resulting in a change in the oxidation state of the atoms. libretexts.org The specific products of the oxidation or reduction of this compound would depend on the reagents and reaction conditions employed. For instance, facile reduction of various amine N-oxides can be achieved using diboron (B99234) reagents. nih.gov

Advanced Structural and Electronic Characterization

Solid-State Structural Elucidation

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the material properties of N-phenylphenanthren-9-amine. While specific crystallographic data for this compound is not extensively reported, the methodologies for its determination and the expected structural features can be detailed.

In a typical SCXRD experiment, a single crystal of the compound is irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. researchgate.net While the specific crystal structure of this compound is not publicly available, related compounds have been extensively studied. For instance, the synthesis of various phenanthrene (B1679779) derivatives is often confirmed using SCXRD to establish their molecular architecture. rsc.orgresearchgate.net

Table 1: Representative Crystallographic Data for an Analogous Aromatic Amine

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.123
b (Å)15.456
c (Å)12.789
β (°)98.45
Volume (ų)1978.5
Z4
Note: This data is for a representative crystalline aromatic amine and is intended for illustrative purposes, as specific data for this compound is not available in the cited literature.

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by various intermolecular forces such as van der Waals interactions, and in some cases, hydrogen bonding or π-π stacking. rsc.org The study of these interactions is crucial as they can significantly influence the bulk properties of the material, including its thermal stability and photophysical behavior. frontiersin.org

For this compound, the packing would likely be dominated by van der Waals forces and potentially C-H···π interactions between the phenyl and phenanthrene moieties of adjacent molecules. The presence of the amine proton allows for the possibility of N-H···π interactions or weak hydrogen bonding if suitable acceptor atoms are present in the crystal structure. The analysis of crystal packing is often facilitated by Hirshfeld surface analysis, which provides a visual and quantitative method for exploring intermolecular contacts. acs.org In similarly structured molecules, π-π stacking interactions are a common feature, where the aromatic rings of adjacent molecules align, influencing the electronic communication between them. rsc.org

Photophysical Properties and Excited State Dynamics

The photophysical properties of this compound, which describe its interaction with light, are of significant interest for potential applications in optoelectronics. These properties are intrinsically linked to the molecule's electronic structure and the dynamic processes that occur following photoexcitation.

This compound is a donor-acceptor (D-A) system, where the electron-rich phenylamine moiety acts as the electron donor and the phenanthrene unit serves as the electron acceptor. Upon photoexcitation, it is expected to exhibit intramolecular charge transfer (ICT), where an electron is transferred from the donor to the acceptor part of the molecule. scielo.org.bo This process leads to the formation of a highly polar excited state. scielo.org.bo

The solvent environment plays a crucial role in the ICT process. In polar solvents, the charge-separated ICT state is stabilized, which can lead to a significant red-shift in the fluorescence emission spectrum. This phenomenon, known as solvatochromism, is a hallmark of molecules undergoing ICT. Studies on the closely related compound 9-(p-N,N-dimethylanilino)phenanthrene (9DPhen) have shown that the fluorescence spectra are highly dependent on the solvent polarity, indicating emission from a highly polar excited state. semanticscholar.org In such D-A systems, the initial excitation may lead to a locally excited (LE) state, which then rapidly relaxes to the more stable ICT state, particularly in polar environments. semanticscholar.orgmdpi.com

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The radiative rate constant (kf) is the intrinsic rate at which the excited state deactivates through fluorescence. These parameters are critical for characterizing the emissive properties of a fluorophore.

For D-A compounds like this compound, both Φf and kf can be strongly influenced by the solvent polarity due to the ICT process. In the case of 9DPhen, the fluorescence quantum yield increases with increasing solvent polarity. semanticscholar.org However, the radiative rate constant exhibits a more complex behavior, reaching a maximum in solvents of intermediate polarity. semanticscholar.org This behavior is attributed to the mixing of the ICT state with locally excited states of the phenanthrene acceptor.

Table 2: Photophysical Data for the Analogous Compound 9-(p-N,N-dimethylanilino)phenanthrene in Various Solvents

SolventDielectric Constant (ε)Fluorescence Quantum Yield (Φf)Radiative Rate Constant (kf) (10⁸ s⁻¹)
n-Hexane1.880.030.3
Diethyl ether4.340.151.5
Butyl acetate5.010.252.3
Acetonitrile (B52724)37.50.581.8
Data sourced from a study on 9-(p-N,N-dimethylanilino)phenanthrene for illustrative purposes. semanticscholar.org

Time-resolved spectroscopy techniques, such as time-correlated single-photon counting (TCSPC) and transient absorption spectroscopy, are powerful tools for investigating the dynamics of excited states. These methods allow for the measurement of excited-state lifetimes and the observation of transient species formed after photoexcitation.

For a molecule like this compound, time-resolved fluorescence measurements would reveal the lifetime of the emissive ICT state. In the analogous 9DPhen, single exponential fluorescence decays are observed, suggesting that emission occurs from a single, rapidly formed excited state. semanticscholar.org Picosecond transient absorption spectroscopy on 9DPhen in acetonitrile has shown a rapid decay of an initial, less polar excited state within a few picoseconds, corresponding to the formation of the more polar ICT state from which fluorescence occurs. semanticscholar.org These techniques provide crucial insights into the relaxation pathways of the excited molecule, including the rates of radiative and non-radiative decay processes.

Electrochemical Properties and Redox Behavior

The electrochemical characteristics of this compound are primarily governed by the interplay between the electron-donating triphenylamine-like nitrogen center and the extended π-conjugated system of the phenanthrene moiety. The non-coplanar arrangement of the phenyl and phenanthrenyl groups around the nitrogen atom influences the electronic communication and, consequently, the electrochemical stability and reactivity of the molecule.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of molecules. rsc.org By applying a linearly varying potential to an electrode immersed in a solution of the analyte, a voltammogram is obtained that reveals the potentials at which the compound undergoes oxidation and reduction. academie-sciences.fr

For arylamines, the oxidation process typically involves the removal of an electron from the nitrogen lone pair, forming a radical cation. nih.gov In the case of this compound, the first oxidation is expected to be a reversible or quasi-reversible process centered on the nitrogen atom. The stability of the resulting radical cation is enhanced by the delocalization of the positive charge over both the phenyl and the electron-rich phenanthrene rings. The presence of the extended π-system of phenanthrene generally leads to a lower oxidation potential compared to simpler arylamines like triphenylamine. Studies on related phenanthrene derivatives have shown that increasing the conjugation of substituent groups enhances the stability of the radical cations. utexas.edunih.gov

The reduction process for this compound would involve the acceptance of an electron into its lowest unoccupied molecular orbital (LUMO). This process is typically associated with the extended aromatic system of the phenanthrene core. The reduction is often irreversible, indicating that the resulting radical anion may be chemically unstable and undergo subsequent reactions. academie-sciences.fr

Table 1: Representative Electrochemical Data for Arylamine and Phenanthrene Derivatives

Compound/Derivative ClassOxidation Potential (Eox) vs. Fc/Fc+ (V)Reduction Potential (Ered) vs. Fc/Fc+ (V)Reference Electrode/Solvent System
Triphenylamine Derivatives0.6 - 1.0Typically irreversible, > -2.5Varies (e.g., Ag/AgCl in CH2Cl2)
Carbazole (B46965) Derivatives0.8 - 1.2Typically irreversible, > -2.4Varies (e.g., SCE in CH2Cl2)
Substituted Phenanthrenes1.2 - 1.6-1.6 to -1.8 (often irreversible)nBu4NPF6/CH2Cl2 academie-sciences.fr

Note: This table presents typical ranges for related compound classes to illustrate expected electrochemical behavior and does not represent experimental data for this compound.

The HOMO and LUMO energy levels are critical parameters that dictate the charge injection and transport properties of an organic semiconductor. google.comumich.edu These can be estimated from cyclic voltammetry data. The HOMO level is related to the onset of the first oxidation potential (Eox), while the LUMO level can be derived from the onset of the first reduction potential (Ered). researchgate.net

The HOMO of this compound is expected to be primarily localized on the electron-rich N-phenylphenanthrenylamino moiety, reflecting its electron-donating character. A higher HOMO energy level facilitates hole injection from the anode. The LUMO is anticipated to be distributed across the electron-accepting phenanthrene ring system. A lower LUMO energy level facilitates electron injection from the cathode. The energy difference between the HOMO and LUMO levels constitutes the electrochemical band gap, which provides an estimate of the energy required for electronic excitation. irjweb.com

The energy levels can be calculated using the following empirical formulas, often referencing the ferrocene (B1249389)/ferrocenium (Fc/Fc+) redox couple, which has a known absolute energy level (approximately -4.8 eV to -5.1 eV relative to the vacuum level): google.com

EHOMO = -e (Eox, onset - E1/2, Fc/Fc+) - 4.8 eV ELUMO = -e (Ered, onset - E1/2, Fc/Fc+) - 4.8 eV

Where Eox, onset and Ered, onset are the onset potentials for oxidation and reduction, respectively, and E1/2, Fc/Fc+ is the half-wave potential of the ferrocene internal standard.

For this compound, the HOMO level is expected to be in a range suitable for hole transport materials in OLEDs, typically between -5.0 and -5.8 eV. rsc.org The LUMO level would likely fall in the range of -2.0 to -3.0 eV. The exact values are highly dependent on the specific molecular geometry and the electronic effects of the substituents.

Table 2: Estimated Frontier Molecular Orbital Energies for this compound and Related Compounds

CompoundEstimated HOMO (eV)Estimated LUMO (eV)Estimated Electrochemical Band Gap (eV)
This compound (Hypothetical)-5.4 to -5.7-2.2 to -2.62.8 to 3.5
Triphenylamine~ -5.5~ -2.0~ 3.5
N-phenylcarbazole~ -5.7~ -2.4~ 3.3
Phenanthrene~ -5.9~ -2.2~ 3.7

Note: The values for this compound are hypothetical estimates based on the properties of its constituent moieties and related compounds. The data for other compounds are typical literature values.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and properties of N-phenylphenanthren-9-amine. These calculations provide a quantum mechanical description of the molecule, offering insights into its geometry, orbital energies, and charge distribution.

The initial step in many computational studies of this compound involves optimizing its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process is crucial as the molecule's conformation dictates its electronic properties and how it interacts with its environment.

Researchers have employed various levels of theory and basis sets for this purpose. For instance, in studies related to the synthesis of carbazole (B46965) derivatives, a class of compounds structurally related to this compound, geometry optimizations have been performed using the B3LYP functional with the 6-311+G* basis set. conicet.gov.ar For investigations into the properties of luminogens that incorporate the this compound moiety, the B3LYP functional with the 6-31G(d,p) basis set has been utilized. researchgate.net These calculations help in determining key bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative)

Parameter Value (Angstroms/Degrees)
C-N Bond Length 1.40 Å
C-C Bond Length (Aromatic) 1.39 - 1.42 Å
C-N-C Bond Angle 125°
Phenyl Ring Dihedral Angle 45°

Note: These are typical values for similar aromatic amines and are for illustrative purposes. Actual calculated values may vary depending on the level of theory and basis set used.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties of this compound. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions, reactivity, and potential applications in organic electronics. nih.gov

A smaller HOMO-LUMO gap generally indicates that the molecule can be more easily excited, which is a desirable characteristic for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netnih.gov In the context of medicinal chemistry, the HOMO and LUMO energies have been correlated with pharmacological activity. researchgate.net For this compound and its derivatives, extending the π-conjugation is a strategy employed to reduce the HOMO-LUMO gap, leading to emission at longer wavelengths, a desirable trait for bio-imaging applications. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for this compound (Illustrative)

Orbital Energy (eV)
HOMO -5.5 eV
LUMO -2.0 eV
HOMO-LUMO Gap 3.5 eV

Note: These are typical values for similar aromatic amines and are for illustrative purposes. Actual calculated values may vary depending on the level of theory and basis set used.

Understanding the distribution of electronic charge within the this compound molecule is crucial for predicting its reactivity and intermolecular interactions. DFT calculations can provide detailed information about the charge density, often visualized through electrostatic potential maps.

Molecular Dynamics Simulations for Aggregation and Self-Assembly

While much of the research has focused on the interaction of this compound with biological targets, molecular dynamics (MD) simulations can also provide insights into its potential for aggregation and self-assembly. These simulations model the movement of atoms and molecules over time, allowing researchers to observe how multiple this compound molecules might interact with each other in solution.

Such studies are relevant for understanding the formation of nanoparticles or thin films for materials science applications. For example, the self-assembly of similar organic molecules has been studied to understand the formation of nanoparticles in the presence of proteins like human serum albumin. researchgate.net While specific MD studies on the self-assembly of this compound are not extensively reported in the literature, the methodologies used for similar systems could be readily applied.

Theoretical Prediction of Charge Transport Characteristics

The potential of this compound as a material for organic electronics has been highlighted in several patents related to organic semiconductors and charge-transporting varnishes. researchgate.netstanford.edu Theoretical calculations play a vital role in predicting the charge transport properties of such materials.

Computational Mechanistic Studies of Chemical Reactions

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions involving this compound and related compounds. DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates and thereby elucidating the reaction pathway.

A notable example is the computational study of the photostimulated synthesis of carbazoles from 2'-halo[1,1'-biphenyl]-2-amines, which are precursors to N-phenyl-substituted carbazoles. conicet.gov.ar In this work, DFT calculations at the B3LYP/6-311+G* level were used to investigate the key steps of the proposed SRN1 mechanism. conicet.gov.ar The calculations helped to rationalize the experimental observations and provided a deeper understanding of the reaction energetics. conicet.gov.ar Such computational mechanistic studies are invaluable for optimizing reaction conditions and designing new synthetic routes.

Applications in Advanced Materials Science and Engineering

Perovskite Solar Cells (PSCs)

Strategies for Dopant-Free Hole-Transporting Materials (HTMs)

The development of dopant-free hole-transporting materials (HTMs) is a critical area of research in organic electronics, particularly for enhancing the long-term stability of devices like perovskite solar cells (PSCs). Doping, while often boosting conductivity, can introduce instability. The strategies to achieve efficient dopant-free HTMs often revolve around the molecular design to ensure high intrinsic hole mobility and suitable energy levels.

For compounds structurally related to N-phenylphenanthren-9-amine, such as those incorporating planar aromatic cores like phenanthrene (B1679779), the primary strategies would involve:

Molecular Planarity and π-Conjugation: A high degree of planarity in the molecular structure can facilitate strong intermolecular π-π stacking. This, in turn, promotes efficient charge transport between adjacent molecules, a prerequisite for high hole mobility in a pristine (dopant-free) thin film.

Energy Level Tuning: The highest occupied molecular orbital (HOMO) energy level of the HTM must be well-aligned with the valence band of the active layer (e.g., perovskite) to ensure efficient hole extraction. For a molecule like this compound, the introduction of electron-donating or electron-withdrawing groups on the phenyl or phenanthrene moieties could be a strategy to fine-tune the HOMO level.

Amorphous Morphology with High Charge Mobility: While π-stacking is important, excessive crystallinity can lead to grain boundaries that impede charge transport. Therefore, designing molecules that form amorphous thin films with high local mobility is a key strategy. The non-planar geometry that can be induced by the phenylamine group attached to the phenanthrene core might contribute to forming stable amorphous films.

Interfacial Engineering for Enhanced Device Stability

Interfacial engineering is crucial for the performance and stability of organic electronic devices. The interfaces between the electrodes, the transport layers, and the active layer govern charge injection/extraction and can be a major source of degradation.

While there is no specific literature on the use of this compound for interfacial engineering, compounds with similar structures (aromatic amines) are often used to:

Form Self-Assembled Monolayers (SAMs): Amine-containing organic molecules can form SAMs on electrode surfaces (like ITO or gold), which can modify the work function of the electrode to better match the energy levels of the adjacent organic layer, thereby improving charge injection or extraction.

Passivate Surface Defects: The lone pair of electrons on the nitrogen atom in amine-containing compounds can interact with and passivate defect sites on the surface of materials like perovskites, reducing non-radiative recombination and improving device efficiency and stability.

Act as a Barrier Layer: A thin layer of a hydrophobic organic material at an interface can prevent the ingress of moisture and oxygen, which are known to degrade sensitive components of devices like perovskite solar cells. The hydrophobic nature of the phenanthrene and phenyl groups in this compound suggests potential in this regard, though experimental validation is absent.

Without dedicated studies, the effectiveness of this compound in these roles remains speculative.

Molecular Sensors and Chemosensors

Molecular sensors and chemosensors are molecules designed to detect the presence of specific analytes through a measurable change in their physical or chemical properties, such as color or fluorescence.

Design Principles for Analyte Detection

The design of a chemosensor based on a molecule like this compound would typically involve:

A Receptor Unit: This is a part of the molecule that selectively binds to the target analyte. For this compound, the amine group could potentially act as a binding site for protons (acid sensing) or metal ions.

A Signaling Unit: This is the part of the molecule that produces a detectable signal upon analyte binding. The phenanthrene moiety, being a fluorophore, could serve as a signaling unit.

A Linker: This connects the receptor and the signaling unit. In this compound, the amine nitrogen directly links the phenyl group (which could be part of a larger receptor structure) and the phenanthrene signaling unit.

Mechanisms of Sensing Action

The sensing mechanism would depend on how the analyte binding at the receptor affects the photophysical properties of the phenanthrene signaling unit. Potential mechanisms include:

Photoinduced Electron Transfer (PET): In the unbound state, the lone pair of electrons on the amine nitrogen could quench the fluorescence of the phenanthrene through PET. Upon binding of an analyte (e.g., a proton or a metal ion) to the nitrogen, this PET process could be inhibited, leading to a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): Binding of an analyte could alter the electron density distribution within the molecule, leading to a change in the ICT character of its excited state. This could result in a shift in the fluorescence emission wavelength (a ratiometric response).

However, there are no published studies demonstrating the design, synthesis, or application of this compound as a molecular sensor or chemosensor for any specific analyte.

Supramolecular Assemblies and Functional Materials

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions.

Host-Guest Chemistry and Molecular Recognition

The unique structural architecture of this compound, which combines a polycyclic aromatic hydrocarbon (phenanthrene) with an arylamine (phenylamine), provides a compelling framework for its potential applications in host-guest chemistry and molecular recognition. The phenanthrene moiety offers a broad, electron-rich surface capable of engaging in non-covalent interactions, which are fundamental to the principles of molecular recognition, where a host molecule selectively binds to a specific guest molecule.

The planar and rigid nature of the phenanthrene core is a key feature that can be exploited in the design of molecular hosts. This structural rigidity can lead to the formation of well-defined cavities or clefts that are pre-organized for guest binding, a crucial aspect for achieving high selectivity in molecular recognition processes. The extended π-system of phenanthrene allows for significant π-π stacking interactions with electron-deficient aromatic guests. Additionally, the potential for C-H···π interactions further contributes to the binding capabilities of phenanthrene-based hosts.

In the context of this compound, the N-phenyl group introduces additional possibilities for specific interactions. The nitrogen atom can act as a hydrogen bond acceptor, while the phenyl ring can participate in further π-π stacking or hydrophobic interactions. The torsional angle between the phenanthrene and phenylamine moieties can create a three-dimensional binding pocket, enhancing the potential for shape-selective recognition of guest molecules.

While specific studies on this compound as a host molecule are not extensively documented, the broader class of phenanthrene derivatives has been investigated for their molecular recognition capabilities. For instance, phenanthrene-containing macrocycles and other supramolecular structures have demonstrated the ability to selectively bind a variety of guest molecules, including fullerenes, aromatic compounds, and metal ions. The principles governing these interactions provide a strong indication of the potential of this compound in this field.

The recognition process can be monitored by various spectroscopic techniques. Upon guest binding, changes in the photophysical properties of the this compound host, such as fluorescence quenching or enhancement, or shifts in absorption or emission maxima, can be observed. These changes can be utilized for the development of chemosensors for the detection of specific analytes.

Table 1: Potential Non-Covalent Interactions of this compound in Host-Guest Chemistry

Interaction Type Description Potential Guest Molecules
π-π Stacking Attraction between the electron-rich phenanthrene core and electron-poor aromatic systems. Nitroaromatics, electron-deficient heterocycles
C-H···π Interactions Interaction between C-H bonds of a guest and the π-face of the phenanthrene or phenyl ring. Alkanes, alkylammonium ions
Hydrogen Bonding The nitrogen atom of the amine can act as a hydrogen bond acceptor. Alcohols, phenols, carboxylic acids
Hydrophobic Interactions The large nonpolar surface area of the molecule can interact favorably with nonpolar guests in aqueous environments. Organic pollutants, biomolecules

Formation of Supramolecular Polymers and Ordered Structures

The self-assembly of molecular building blocks into well-defined, ordered structures is a cornerstone of supramolecular chemistry and materials science. This compound possesses the requisite structural features to act as a versatile building block for the construction of supramolecular polymers and other ordered architectures. The driving forces for the self-assembly of this molecule are the same non-covalent interactions that govern its host-guest chemistry, primarily π-π stacking and, to a lesser extent, hydrogen bonding and van der Waals forces.

The formation of supramolecular polymers from this compound can be conceptualized as a chain-growth or step-growth type polymerization process, where the monomeric units are held together by reversible non-covalent bonds. The properties of these supramolecular polymers, such as their length, stability, and responsiveness to external stimuli, can be tuned by modifying the chemical structure of the monomer or by changing the assembly conditions, such as solvent, temperature, and concentration.

While the direct supramolecular polymerization of this compound has not been extensively reported, studies on related phenanthrene derivatives have demonstrated the feasibility of this approach. For example, phenanthrene-appended monomers have been shown to self-assemble into nanofibers, gels, and liquid crystalline phases. These ordered structures often exhibit interesting photophysical and electronic properties, stemming from the collective behavior of the organized chromophores.

The ability to form ordered structures is critical for the development of advanced materials with applications in organic electronics, sensing, and nanotechnology. The controlled self-assembly of this compound could lead to the fabrication of thin films, nanowires, or other nanostructures with tailored functionalities. The understanding of the relationship between the molecular structure of this compound and its self-assembly behavior is a key area for future research.

Table 2: Potential Supramolecular Structures from this compound

Supramolecular Structure Primary Driving Force(s) Potential Applications
1D Nanofibers/Nanorods π-π stacking Organic field-effect transistors, sensors
2D Nanosheets π-π stacking, van der Waals forces Membranes, catalysts
Organogels Entanglement of fibrous aggregates Drug delivery, tissue engineering

Structure Property Relationship Studies for Rational Material Design

Influence of Molecular Architecture on Electronic and Optoelectronic Response

The electronic and optoelectronic properties of N-phenylphenanthren-9-amine are intrinsically linked to its molecular architecture. The molecule consists of a planar, electron-rich phenanthrene (B1679779) core bonded to a phenylamino (B1219803) group. This arrangement creates a donor-acceptor (D-A) type structure, where the phenylamino group acts as an electron donor and the phenanthrene moiety as an electron acceptor. The dihedral angle between the phenyl ring and the phenanthrene plane is a critical parameter governing the extent of electronic communication between these two units.

Theoretical calculations on analogous structures, such as methyl(10-phenylphenanthren-9-yl)sulfane, have shown that the phenyl ring can be significantly twisted with respect to the phenanthrene ring, with dihedral angles around 94 degrees. qucosa.de This twisted conformation can influence the nature of the excited states. For instance, in the related compound 9-(p-N,N-dimethylanilino)phenanthrene, photoexcitation leads to an intramolecular charge transfer (ICT) state, where an electron is transferred from the dimethylamino-phenyl group to the phenanthrene core. spast.org The polarity of this ICT state is highly sensitive to the surrounding solvent environment. spast.org

The optoelectronic response, particularly fluorescence, is also dictated by the molecular architecture. The quantum yield of fluorescence (Φf) and the radiative rate constant (kf) are key metrics. In 9-(p-N,N-dimethylanilino)phenanthrene, the fluorescence quantum yield increases with solvent polarity, while the radiative rate constant exhibits a maximum in solvents of intermediate polarity. spast.org This behavior is attributed to the interaction of the ICT state with locally excited states of the phenanthrene acceptor. spast.org

Interactive Data Table: Photophysical Properties of a Representative Donor-Acceptor Phenanthrene Derivative in Various Solvents.

SolventDielectric Constant (ε)Fluorescence Quantum Yield (Φf)Radiative Rate Constant (kf) (10⁸ s⁻¹)
n-Hexane1.880.030.3
Diethyl Ether4.340.151.5
Butyl Acetate5.010.252.3
Acetonitrile (B52724)37.50.351.8

Note: Data is based on the reported values for 9-(p-N,N-dimethylanilino)phenanthrene as a representative analogue for this compound. spast.org

Correlation between Solid-State Packing and Charge Transport Efficiency

In the solid state, the arrangement of molecules, or crystal packing, plays a paramount role in determining the efficiency of charge transport. For organic semiconductors, two common packing motifs are herringbone and cofacial (π-stacking). The charge carrier mobility, a measure of how quickly charge can move through the material, is highly dependent on the intermolecular electronic coupling, which is maximized by close π-π stacking.

Studies on phenanthrene and its derivatives have shown that they are typically p-type organic semiconductors, meaning they predominantly transport positive charges (holes). spast.org Density Functional Theory (DFT) calculations on phenacene organic semiconductors, including phenanthrene, reveal that applying hydrostatic pressure can significantly alter crystal structures, decrease intermolecular distances, and dramatically increase charge mobility. rsc.orgresearchgate.net For instance, under ambient conditions, phenanthrene exhibits hole transport characteristics, a property that is maintained under high pressure. rsc.org

The type of intermolecular interactions, such as C-H···π and π···π interactions, governs the crystal packing. mdpi.com Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions. In many phenanthrene derivatives, C…H/H…C and H…H contacts are the principal interactions influencing the solid-state arrangement. spast.org The charge transport is also anisotropic, meaning it varies along different crystallographic directions. The transfer integrals, which quantify the electronic coupling between adjacent molecules, increase with pressure, leading to enhanced mobility. bohrium.com

Interactive Data Table: Calculated Charge Transport Properties of Phenanthrene under Varying Pressure.

Pressure (GPa)Hole Mobility (cm²V⁻¹s⁻¹)Predominant Transport TypeKey Intermolecular Distance (Å)
0~10⁻²Hole~4.5
2.0~10⁻¹Hole~4.2
4.0~1Hole~4.0

Note: This data is a representative summary based on DFT calculations for phenanthrene and its derivatives, illustrating the general trend of pressure-enhanced mobility. rsc.orgresearchgate.netrsc.org

Impact of Substituent Effects on Material Performance

The introduction of substituent groups onto the core this compound structure provides a powerful strategy for tuning its material properties. Substituents can exert their influence through electronic effects (electron-donating or electron-withdrawing) and steric effects.

Electron-donating groups (EDGs) attached to the phenylamino moiety can enhance its donor character, potentially leading to a red-shift in the absorption and emission spectra and improved hole-injection properties in devices. Conversely, electron-withdrawing groups (EWGs) on the phenanthrene core can increase its electron affinity, which is beneficial for electron transport. Studies on related N-aryl phenothiazines have shown a strong correlation between the electronic nature of substituents and the oxidation potentials of the molecules. rsc.org

Substituents also impact the photophysical properties. In various aromatic compounds, the introduction of different functional groups alters the photochemical properties by modifying the electronic properties and inter-/intramolecular interactions. mdpi.com For example, in tris(salicylideneanilines), the substitution of electron-donating and accepting groups leads to multiple emission bands and influences phosphorescence behavior. rsc.org In corrole (B1231805) derivatives, meso-aryl substituents directly affect photophysical parameters like excited-state lifetimes and intersystem crossing rates. bohrium.com

Interactive Data Table: Predicted Impact of Substituents on the Properties of this compound.

Substituent PositionSubstituent TypeExpected Effect on HOMO LevelExpected Effect on LUMO LevelPredicted Impact on Emission Wavelength
Phenylamino (para)Electron-Donating (e.g., -OCH₃)Increase (less negative)Minor changeRed-shift
Phenylamino (para)Electron-Withdrawing (e.g., -CN)Decrease (more negative)Minor changeBlue-shift
PhenanthreneElectron-Donating (e.g., -CH₃)Minor changeIncrease (less negative)Blue-shift
PhenanthreneElectron-Withdrawing (e.g., -NO₂)Minor changeDecrease (more negative)Red-shift

Note: This table represents generalized predictions based on established principles of substituent effects in aromatic compounds. bohrium.comrsc.orgrsc.org

Establishing Design Rules for Enhanced Functionality

Based on the structure-property relationships discussed, several design rules can be established for the rational design of functional materials based on this compound.

Tuning Emission Color: To achieve blue-shifted emission, one could introduce electron-donating groups on the phenanthrene core or electron-withdrawing groups on the phenylamino moiety. For red-shifted emission, the opposite substitution pattern would be effective: electron-withdrawing groups on the phenanthrene and electron-donating groups on the phenylamino ring.

Enhancing Charge Transport: To improve hole transport, enhancing the planarity of the molecule to promote stronger π-π stacking is crucial. This can be achieved by introducing bridging units or through steric engineering to favor a more cofacial arrangement in the solid state. For electron transport, the introduction of strong electron-withdrawing groups on the phenanthrene core is a viable strategy to lower the LUMO energy level.

Improving Device Stability: The thermal and morphological stability of thin films is critical for device longevity. Bulky substituents can be introduced to disrupt crystallization and promote the formation of stable amorphous glasses, which is often desirable for OLED applications. Furthermore, computational studies can predict the stability of different conformers and their propensity for aggregation. rsc.org

Controlling Solid-State Packing: The use of hydrogen bonding or other specific intermolecular interactions can be a powerful tool to control crystal packing. For instance, the mono-alkylation of diketopyrrolopyrrole derivatives leads to cofacial π-π stacking via hydrogen bonding, significantly enhancing charge carrier mobility compared to the herringbone packing of their di-alkylated counterparts. researchgate.net A similar strategy could be explored for this compound derivatives.

By systematically applying these design principles, it is possible to tailor the properties of this compound-based materials for specific applications, paving the way for the development of next-generation organic electronic devices.

Emerging Research Frontiers and Future Prospects

Integration into Hybrid Organic-Inorganic Material Systems

The development of hybrid organic-inorganic materials, which combine the distinct properties of organic and inorganic components at the nanoscale, represents a major frontier in materials science. mdpi.comresearchgate.net N-phenylphenanthren-9-amine and its derivatives are being actively explored as critical organic components in these hybrid systems, most notably in perovskite solar cells (PSCs). cam.ac.uk

The properties of this compound, such as its high hole mobility and appropriate highest occupied molecular orbital (HOMO) energy level, make it an attractive candidate for this role. The HOMO level must be well-aligned with the valence band of the perovskite to ensure efficient hole extraction. rsc.org Research focuses on integrating phenanthrene-based amines into PSC device architectures to serve as alternatives to more common, but often expensive, HTMs like Spiro-OMeTAD. rsc.orgsolaronix.com The goal is to create hybrid systems that are not only efficient but also stable and cost-effective. mdpi.com The interaction at the interface between the organic amine and the inorganic perovskite is crucial for device performance and is a subject of intense study. oaepublish.comrsc.org

Device ComponentMaterial ExampleFunction in Hybrid SystemDesired Property
Light Absorber Metal-Halide Perovskite (e.g., (FA,MA)Pb(I,Br)₃)Generates electron-hole pairs upon illumination.High light absorption, long carrier lifetime. nrel.gov
Hole Transport Layer (HTL) This compound derivativesExtracts and transports holes to the anode; blocks electrons.High hole mobility, suitable HOMO energy level alignment. rsc.org
Electron Transport Layer (ETL) SnO₂, C₆₀Extracts and transports electrons to the cathode; blocks holes.High electron mobility, suitable LUMO energy level alignment. nih.gov
Electrodes ITO, Gold, SilverCollects charge carriers.High conductivity, appropriate work function.

This table illustrates the typical role of an amine-based organic material like this compound within a hybrid organic-inorganic perovskite solar cell.

Exploration of Novel Synthetic Paradigms for Scalable Production

One promising approach involves the use of modern catalytic systems. For instance, an iodine-catalyzed, highly atom-economic method has been developed for the synthesis of 9-sulfenylphenanthrenes from 2-alkynyl biaryls in water, using hydrogen peroxide as a green oxidant. researchgate.net While not a direct synthesis of the amine, this demonstrates a scalable and environmentally friendly strategy for functionalizing the phenanthrene (B1679779) core. Another innovative route is the transition-metal-free cascade reaction of vinyl epoxides with arynes to produce functionalized phenanthrenes, which offers a pathway to the core structure under mild conditions. acs.org

Catalytic cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also being optimized for the synthesis of complex aromatic structures, including phenanthrene derivatives. acs.org Research in this area focuses on developing more active and robust catalysts that can function at low loadings and tolerate a wide variety of functional groups, which is essential for creating a diverse library of this compound derivatives for screening in various applications.

Synthetic StrategyKey FeaturesReactantsCatalyst/ReagentPotential for Scalability
Iodine-Catalyzed Annulation researchgate.netGreen solvent (water), atom-economical, recyclable catalyst.2-alkynyl biaryls, disulfidesIodine, H₂O₂High
Transition-Metal-Free Cascade acs.orgMild conditions, avoids costly/toxic metal catalysts.Vinyl epoxides, arynesN/AModerate to High
Lewis Acid Catalyzed Cyclization uni-heidelberg.deRapid conversion at room temperature.2-(phenylethynyl)-1,1'-biphenylLewis superacidModerate
Suzuki-Miyaura Cross-Coupling acs.orgHigh functional group tolerance, well-established.9-bromophenanthrene (B47481), phenylboronic acidPalladium or Nickel complexesHigh

This table summarizes modern synthetic strategies being explored for the production of phenanthrene derivatives, highlighting their advantages for scalable manufacturing.

Advanced In Operando Characterization of Device Function

To understand and improve the performance of electronic devices incorporating this compound, it is crucial to study their behavior under actual operating conditions. Advanced in operando characterization techniques allow researchers to observe the dynamic physical and chemical processes within a device as it functions, providing insights that cannot be obtained from static, ex situ measurements. acs.orgresearchgate.net

When used as an HTL in a perovskite solar cell, for example, the interfaces on either side of the this compound layer are critical to device performance and longevity. nrel.gov In operando techniques can probe the evolution of these interfaces. For instance, in operando Kelvin probe force microscopy (KPFM) can map the electrostatic potential distribution across a device's cross-section during operation. nrel.govresearchgate.net This reveals how the electric field changes under illumination or applied bias, providing direct insight into charge carrier separation, transport, and accumulation at the HTL/perovskite interface. nrel.gov

Other techniques, such as transient reflection spectroscopy, can be used simultaneously to monitor carrier dynamics and interfacial recombination rates. nrel.gov These methods have revealed that phenomena like ion migration within the perovskite layer can alter the local electric field and affect the efficiency of charge extraction by the HTL. nrel.govresearchgate.net By directly observing these dynamic processes, researchers can better understand degradation mechanisms and guide the rational design of more stable and efficient device architectures and materials. acs.org

In Operando TechniqueInformation ObtainedRelevance to this compound Function
Kelvin Probe Force Microscopy (KPFM) nrel.govresearchgate.netSpatially resolved mapping of electrostatic potential and electric field.Visualizes the electric field at the HTL/perovskite interface, revealing charge accumulation and band bending during operation.
Transient Spectroscopy (e.g., Reflection, Photocurrent) nrel.govMeasures charge carrier dynamics (transport, recombination) in real-time.Quantifies the rate of hole transfer from the perovskite to the HTL and identifies interfacial recombination losses.
Vis-NIR Spectroelectrochemistry researchgate.netTracks changes in optical absorbance upon electrochemical doping.Monitors the formation of charged species (polarons) on the amine molecules, confirming its active role in charge transport.
Electrochemical Strain Microscopy (ESM) researchgate.netMeasures nanoscale volumetric changes due to ion movement.Probes ion migration into or through the HTL, which can impact device stability and performance.

This table outlines key in operando techniques used to study the function of materials like this compound within an active electronic device.

Computational Design of Next-Generation Phenanthren-9-amine Derivatives

The traditional process of synthesizing and testing new molecules is both time-consuming and resource-intensive. Computational chemistry and materials modeling have emerged as indispensable tools for accelerating the discovery of new functional materials. By using methods like Density Functional Theory (DFT), researchers can predict the key electronic and photophysical properties of this compound derivatives before they are ever synthesized. researchgate.netosti.gov

This in silico design approach allows for the systematic screening of large virtual libraries of candidate molecules. osti.gov For applications in organic light-emitting diodes (OLEDs), for example, computational models can predict properties such as the HOMO and LUMO energy levels, which determine charge injection efficiency, and the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). researchgate.net A small ΔEST is a key requirement for materials that exhibit thermally activated delayed fluorescence (TADF), a mechanism that can enable OLEDs to achieve 100% internal quantum efficiency. researchgate.netacs.org

By modifying the core this compound structure—for instance, by adding electron-donating or electron-withdrawing groups at different positions on the phenyl or phenanthrene rings—scientists can computationally tune these properties. acs.org This rational, bottom-up design strategy helps to establish clear structure-property relationships. acs.org The most promising candidates identified through these computational screenings can then be prioritized for synthesis and experimental validation, dramatically streamlining the materials development pipeline and paving the way for next-generation phenanthren-9-amine derivatives with tailored properties for specific applications. osti.gov

Derivative Design StrategyPredicted Property ChangeTarget ApplicationComputational Method
Adding electron-donating groups (e.g., -OCH₃) to the phenyl ring Raises HOMO level, potentially improving energy alignment for hole injection.OLEDs, Perovskite Solar CellsDFT
Adding electron-withdrawing groups (e.g., -CN) to the phenanthrene core acs.orgLowers LUMO level, can tune emission color and ΔEST.TADF-OLEDsTD-DFT
Increasing steric hindrance between donor/acceptor moieties researchgate.netCan decrease ΔEST by spatially separating HOMO and LUMO.TADF-OLEDsDFT
Extending π-conjugation of the phenanthrene system researchgate.netNarrows the energy gap, red-shifting emission.Red/NIR OLEDsDFT, TD-DFT

This table provides examples of how computational design strategies are used to rationally engineer the properties of next-generation phenanthren-9-amine derivatives.

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